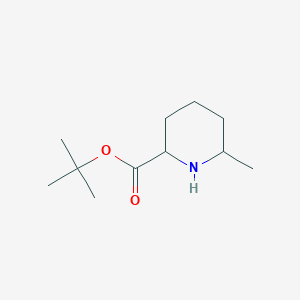

Tert-butyl 6-methylpiperidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 6-methylpiperidine-2-carboxylate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methylpiperidine-2-carboxylate typically involves the reaction of 6-methylpiperidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 6-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: 6-methylpiperidine-2-carboxylic alcohol.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 6-methylpiperidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of tert-butyl 6-methylpiperidine-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-methylpiperidine-2-carboxylate

- Tert-butyl 3-methylpiperidine-2-carboxylate

- Tert-butyl 2-methylpiperidine-2-carboxylate

Uniqueness

Tert-butyl 6-methylpiperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Biologische Aktivität

Tert-butyl 6-methylpiperidine-2-carboxylate (TBMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

TBMPC is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a carboxylate functional group. Its molecular formula is C_{12}H_{21}N O_{2}, with a molecular weight of approximately 199.29 g/mol. The unique structural configuration allows TBMPC to interact with various biological targets, influencing multiple physiological processes.

The biological activity of TBMPC primarily stems from its ability to act as an enzyme inhibitor and receptor ligand . The compound can bind to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various metabolic pathways, making TBMPC a valuable compound in drug discovery.

Enzyme Inhibition

- Target Enzymes : TBMPC has been studied for its inhibitory effects on enzymes involved in metabolic pathways, including those linked to neurological and cardiovascular functions.

- Binding Affinity : The compound's binding affinity varies depending on the target enzyme, which is influenced by its structural characteristics.

Biological Activity Studies

Several studies have investigated the biological activity of TBMPC, focusing on its effects on different cell types and biological pathways.

Table 1: Summary of Biological Activity Studies on TBMPC

Case Studies

- Antiproliferative Activity : In a study examining the effects of TBMPC on breast cancer cell lines (MDA-MB-231), it was found to exhibit significant antiproliferative activity with an IC50 value of 19.9 µM, indicating its potential as a therapeutic agent against breast cancer .

- Receptor Modulation : Research involving ovarian cancer cell lines (COV318) demonstrated that TBMPC could modulate receptor activity, leading to an IC50 value of 75.3 µM. This suggests that TBMPC may influence signaling pathways critical for cancer cell survival .

- Non-specific Cytotoxicity : In contrast, when tested on non-cancerous human mesenchymal stem cells, TBMPC showed minimal cytotoxic effects at concentrations greater than 100 µM, highlighting its selectivity towards cancer cells over normal cells .

Comparative Analysis with Similar Compounds

TBMPC shares structural similarities with other piperidine derivatives, which also exhibit notable biological activities. A comparison can be made with compounds such as:

| Compound | IC50 Value (µM) | Biological Activity |

|---|---|---|

| Tert-butyl 4-methylpiperidine-2-carboxylate | 22.5 | Antiproliferative |

| Tert-butyl 3-methylpiperidine-2-carboxylate | 30.0 | Enzyme inhibitor |

These comparisons underscore the unique properties of TBMPC that could be leveraged in therapeutic applications.

Eigenschaften

IUPAC Name |

tert-butyl 6-methylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-6-5-7-9(12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMGSKFYXCMEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.